

Technical Guide: n-Propyl Methacrylate (CAS 2210-28-8)

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Compound of Interest

Compound Name: *2-Propenoic acid, 2-methyl-, 2-propylheptyl ester*

CAS No.: *149855-64-1*

Cat. No.: *B3242033*

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Physicochemical Profiling, Synthesis Protocols, and Biomedical Applications

Part 1: Executive Summary & Critical Disambiguation Identity Verification

Before proceeding with experimental design, it is critical to resolve a common nomenclature conflict found in industrial databases.

- The CAS Number 2210-28-8 corresponds unequivocally to n-Propyl Methacrylate (nPMA), a C3-ester monomer.
- The Name "2-Propylheptyl Methacrylate" refers to a branched C10-ester monomer (CAS 149855-64-1), derived from 2-propylheptanol.

Scope of this Guide: This document provides a comprehensive technical analysis of n-Propyl Methacrylate (CAS 2210-28-8) as defined by the user-supplied CAS identifier. nPMA is a critical intermediate monomer used to tune the glass transition temperature (

) and hydrophobicity of biomedical copolymers, bridging the gap between the rigid Poly(methyl methacrylate) and the softer Poly(butyl methacrylate).

Core Specifications (CAS 2210-28-8)

Property	Value	Unit	Method/Notes
Molecular Formula		-	-
Molecular Weight	128.17	g/mol	-
Appearance	Colorless Liquid	-	Pungent, ester-like odor
Density	0.902	g/mL	at 25°C
Boiling Point	141	°C	at 760 mmHg
Flash Point	35.6 (96)	°C (°F)	Closed Cup (Flammable)
Refractive Index		-	-
Solubility	~1.1	g/L	in Water (25°C); Miscible in EtOH, Ether
Homopolymer	35	°C	Differential Scanning Calorimetry (DSC)

Part 2: Physicochemical Behavior & Polymer Physics

The "Goldilocks" Hydrophobicity

In drug delivery systems (DDS), nPMA serves as a precise modulator of polymer hydrophobicity. Unlike methyl methacrylate (MMA), which can form overly brittle matrices (

), and butyl methacrylate (BMA), which forms soft, tacky polymers (

), nPMA provides a semi-rigid backbone (

).

This property is vital for nanoparticle stability. A core formed from Poly(nPMA) is solid at body temperature (37°C) but close enough to its transition state to allow for plasticization by hydrophobic drug payloads, facilitating high loading efficiency without "burst release" phenomena associated with lower

polymers.

Reactivity Ratios

When copolymerizing nPMA (

) with hydrophilic monomers like 2-Hydroxyethyl methacrylate (HEMA,

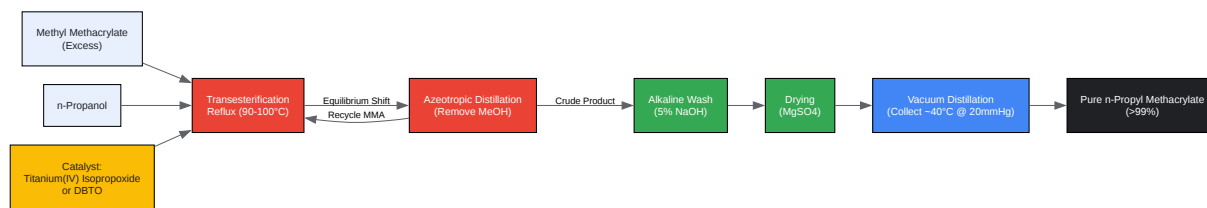
) for hydrogel synthesis, the reactivity ratios are governed by the methacrylate backbone similarity:

- Implication: This suggests ideal random copolymerization (azeotropic-like behavior), ensuring a uniform distribution of hydrophobic domains (nPMA) within the hydrophilic matrix (HEMA), essential for preventing phase separation in optical or drug-eluting implants.

Part 3: Synthesis & Purification Protocols

Workflow Visualization: Transesterification Route

While commercially available, nPMA is often synthesized in-house to ensure removal of inhibitors (MEHQ) prior to sensitive radical polymerizations.



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Caption: Industrial transesterification pathway for n-Propyl Methacrylate synthesis, utilizing azeotropic removal of methanol to drive equilibrium.

Protocol: Laboratory-Scale Synthesis

Objective: Synthesize 50g of nPMA via transesterification of Methyl Methacrylate (MMA).

Reagents:

- Methyl Methacrylate (MMA): 1.5 mol (Excess)
- n-Propanol: 0.5 mol
- Catalyst: Dioctyltin oxide (DBTO) (1 wt%) or Titanium(IV) isopropoxide.
- Inhibitor: Phenothiazine (500 ppm) to prevent polymerization during heating.

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a fractionating column (Vigreux), and a distillation head.
- Reaction: Charge MMA, n-Propanol, Catalyst, and Inhibitor. Heat the mixture to reflux (~100°C).

- **Equilibrium Shift:** The reaction produces Methanol as a byproduct. MMA and Methanol form an azeotrope (bp 64.5°C). Continuously distill off this azeotrope to drive the reaction forward (Le Chatelier's principle). Monitor head temperature; if it rises above 65°C, pure MMA is being lost—adjust reflux ratio.
- **Workup:** Once n-Propanol is consumed (verify via TLC or GC), cool the mixture.
- **Washing:** Wash the organic layer 3x with 5% NaOH (removes phenolic inhibitors and catalyst residues) and 3x with Brine.
- **Drying:** Dry over anhydrous
for 2 hours. Filter.
- **Final Purification:** Perform vacuum distillation. nPMA boils at ~40-45°C under reduced pressure (20 mmHg). Collect the main fraction.
- **Storage:** Store at 2-8°C. If storing >24h, add 10 ppm MEHQ stabilizer.

Part 4: Biomedical Applications & Drug Delivery

Hydrophobic Modification of Hydrogels

Poly(2-hydroxyethyl methacrylate) (pHEMA) is the gold standard for contact lenses and hydrogels. However, pure pHEMA swells significantly in water, which can lead to rapid drug elution.

Experimental Strategy: Incorporating 10-20 mol% of nPMA into a pHEMA network creates hydrophobic domains.

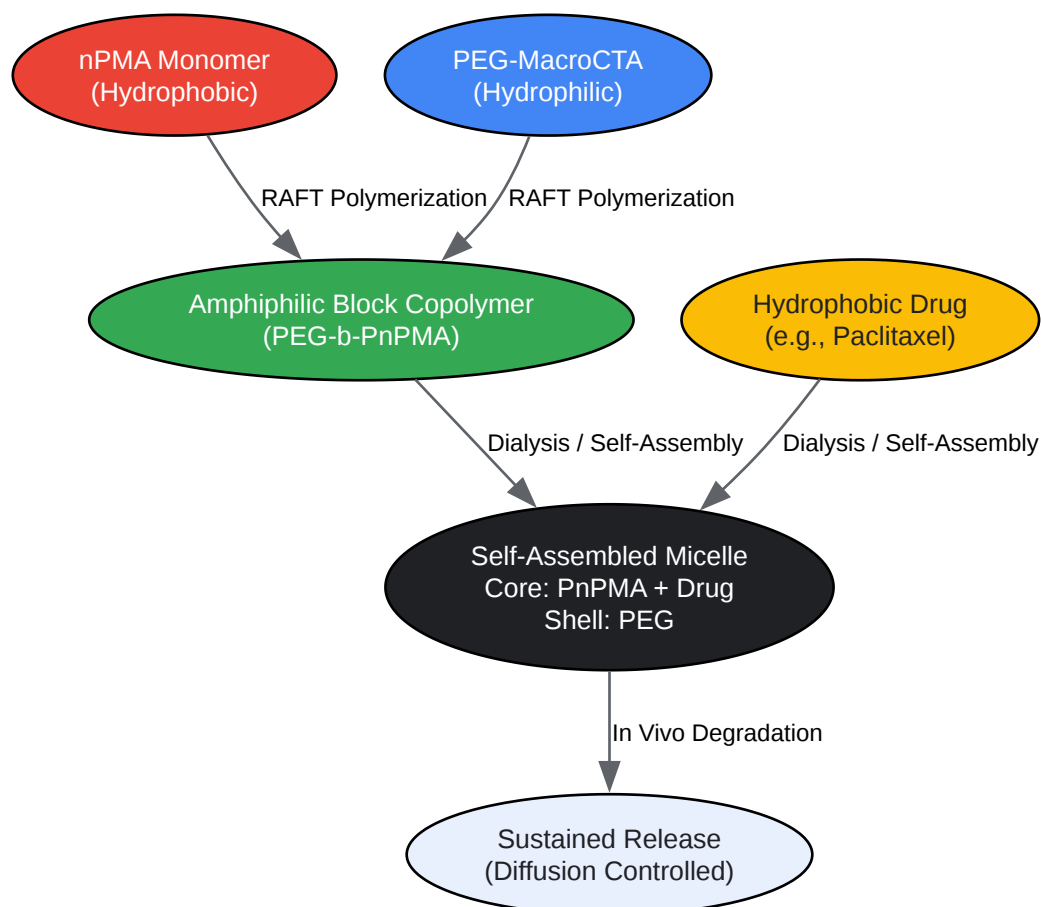
- **Mechanism:** These domains act as "reservoirs" for hydrophobic drugs (e.g., Dexamethasone, Timolol).
- **Outcome:** Reduces water content slightly but drastically slows the diffusion coefficient () of the drug, extending release profiles from hours to days.

RAFT Polymerization for Block Copolymers

For advanced drug delivery, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is used to create amphiphilic block copolymers (e.g., PEG-b-PnPMA).

Protocol: Synthesis of PEG-b-PnPMA Micelles

- Chain Transfer Agent (CTA): Use a PEG-macroCTA (e.g., PEG-CPADB).
- Monomer: n-Propyl Methacrylate (CAS 2210-28-8).[1][2]
- Initiator: AIBN (0.2 eq relative to CTA).
- Solvent: 1,4-Dioxane.
- Conditions: Degas (3 freeze-pump-thaw cycles). Polymerize at 70°C for 12 hours.
- Self-Assembly: Dissolve the resulting block copolymer in acetone, then dialyze against water. The hydrophobic PnPMA block collapses into the core, encapsulating hydrophobic drugs, while the PEG shell ensures stability.



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Caption: Formation of core-shell nanoparticles using nPMA to sequester hydrophobic therapeutic agents.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

- H226: Flammable liquid and vapor.
- H315/H319: Causes skin and serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocol:

- Ventilation: Always handle in a fume hood. The vapor density is >1 (heavier than air), meaning vapors can accumulate in low areas.
- PPE: Nitrile gloves are recommended (Breakthrough time > 30 min). Latex is permeable to methacrylates and should be avoided to prevent allergic contact dermatitis.
- Inhibitor Check: Commercial nPMA contains MEHQ. Before polymerization, remove MEHQ using an inhibitor-remover column (alumina-based) or wash with NaOH, otherwise, induction times will be unpredictable.

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